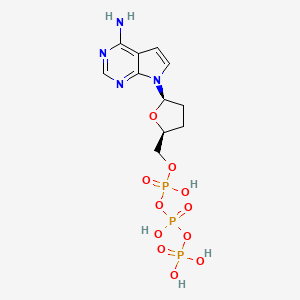
Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine moiety, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-d]pyrimidine derivatives with tetrahydrofuran intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste, ensuring the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine oxides, while reduction can produce tetrahydrofuran derivatives .
Scientific Research Applications
Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound can modulate their activity, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are often studied for their kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their role as CDK2 inhibitors and potential anticancer agents.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Used in the synthesis of various pharmaceuticals due to their versatile reactivity.
Uniqueness
Triphosphoric acid, P-((5-(4-amino-7H-pyrrolo(2,3-d)pyrimidin-7-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- stands out due to its unique combination of a triphosphoric acid moiety with a pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
117560-92-6 |
|---|---|
Molecular Formula |
C11H17N4O11P3 |
Molecular Weight |
474.19 g/mol |
IUPAC Name |
[[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N4O11P3/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(24-9)5-23-28(19,20)26-29(21,22)25-27(16,17)18/h3-4,6-7,9H,1-2,5H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,16,17,18)/t7-,9+/m0/s1 |
InChI Key |
OJEBBDUVAVGFLX-IONNQARKSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(N=CN=C32)N |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



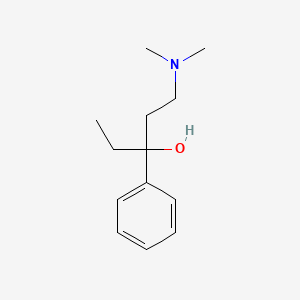
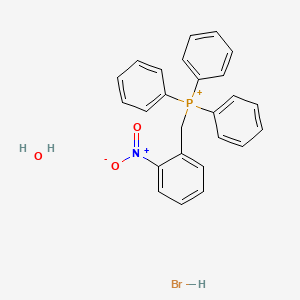
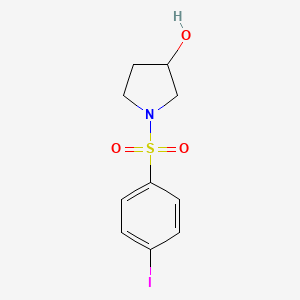
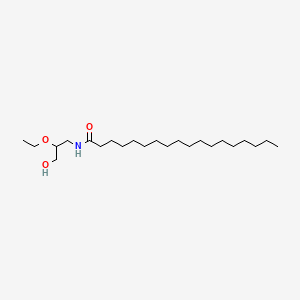
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
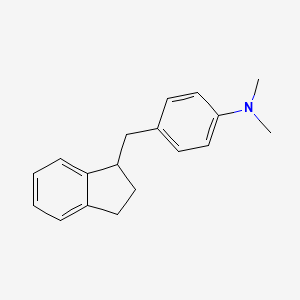
![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)

![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
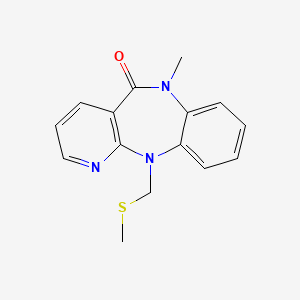
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
![tert-Butyl (R)-5-fluoro-2-azabicyclo[2.1.1]hex-4-ene-2-carboxylate](/img/structure/B12813185.png)
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
